molecular formula C22H30 B11967441 1,2,3,4,5-Pentamethyl-6-(2,3,4,5-tetramethylbenzyl)benzene CAS No. 21894-94-0

1,2,3,4,5-Pentamethyl-6-(2,3,4,5-tetramethylbenzyl)benzene

Cat. No.: B11967441
CAS No.: 21894-94-0
M. Wt: 294.5 g/mol
InChI Key: ASWIFNGZSJSFER-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5-Pentamethyl-6-(2,3,4,5-tetramethylbenzyl)benzene typically involves multiple steps of electrophilic aromatic substitution reactions. The process begins with the methylation of benzene rings using methylating agents such as methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as batch reactors and continuous flow systems, can be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentamethyl-6-(2,3,4,5-tetramethylbenzyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., AlCl3), nitrating agents in concentrated sulfuric acid.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,2,3,4,5-Pentamethyl-6-(2,3,4,5-tetramethylbenzyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentamethyl-6-(2,3,4,5-tetramethylbenzyl)benzene primarily involves electrophilic aromatic substitution reactions. The highly methylated benzene rings increase the electron density, making the compound more reactive towards electrophiles. The molecular targets and pathways involved include the formation of sigma complexes and subsequent deprotonation to yield substituted products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of multiple methyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

21894-94-0

Molecular Formula

C22H30

Molecular Weight

294.5 g/mol

IUPAC Name

1,2,3,4,5-pentamethyl-6-[(2,3,4,5-tetramethylphenyl)methyl]benzene

InChI

InChI=1S/C22H30/c1-12-10-21(18(7)14(3)13(12)2)11-22-19(8)16(5)15(4)17(6)20(22)9/h10H,11H2,1-9H3

InChI Key

ASWIFNGZSJSFER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)CC2=C(C(=C(C(=C2C)C)C)C)C

Origin of Product

United States

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